![molecular formula C22H22N2O4 B2584802 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-(1-phenylethyl)ethanediamide CAS No. 2097862-74-1](/img/structure/B2584802.png)
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-(1-phenylethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Catalytic Reduction of Biomass-Derived Furanic Compounds
The catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), over heterogeneous catalysts is a key area of research. These processes are crucial for converting oxygen-rich compounds into valuable products like furfuryl alcohol and tetrahydrofurfuryl alcohol. The study by Nakagawa, Tamura, and Tomishige (2013) highlights various reactions involved in this process, including hydrogenation, rearrangement, and hydrogenolysis, which can produce a range of useful chemicals from biomass-derived furans (Nakagawa, Tamura, & Tomishige, 2013).
Enzymatic Synthesis of Biobased Polyesters
The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters by Candida antarctica Lipase B (CALB) represents another significant application. This method allows for the creation of novel biobased furan polyesters with promising properties for sustainable material development. Jiang et al. (2014) demonstrated the successful synthesis of these polyesters, indicating the potential for furanic compounds in environmentally friendly polymer production (Jiang et al., 2014).
Organic Synthesis and Medicinal Chemistry
Furanic compounds are also explored in organic synthesis and medicinal chemistry for constructing complex molecules. The work by Lee et al. (2007) on new benzofurans from Gastrodia elata and their DNA topoisomerases I and II inhibitory activities showcases the potential of furanic derivatives in drug discovery. These compounds exhibit significant biological activity, underscoring the versatility of furanic structures in developing new therapeutics (Lee et al., 2007).
Synthesis and Mesomorphic Investigations of Furan Liquid Crystal Derivatives
The synthesis of new furan liquid crystal derivatives and their investigation for mesomorphic and electrical properties illustrate the application of furanic compounds in materials science. Al-Mutabagani et al. (2021) synthesized a series of furfural derivatives that exhibit liquid crystalline behavior, demonstrating the potential of furanic compounds in the development of new materials with specific optical and electrical properties (Al-Mutabagani et al., 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N’-(1-phenylethyl)ethanediamide is a synthetic opioid, structurally related to fentanyl . The primary targets of this compound are the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and reward.
Mode of Action
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N’-(1-phenylethyl)ethanediamide, like other opioids, exerts its effects by binding to and activating the opioid receptors . This activation alters the perception of pain at the spinal cord and higher brain centers, resulting in analgesic effects .
Biochemical Pathways
The activation of opioid receptors by N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N’-(1-phenylethyl)ethanediamide triggers a cascade of biochemical events. This includes the inhibition of adenylate cyclase, decreased cAMP production, and the opening of G-protein coupled inwardly rectifying potassium (GIRK) channels . These actions result in hyperpolarization of the cell membrane and inhibition of neurotransmitter release .
Pharmacokinetics
Like other opioids, it is expected to be absorbed, distributed, metabolized, and excreted by the body . Its bioavailability is likely influenced by factors such as route of administration, metabolism, and individual patient characteristics .
Result of Action
The molecular and cellular effects of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N’-(1-phenylethyl)ethanediamide’s action are primarily analgesic. By binding to opioid receptors, it reduces the perception of pain, providing relief in both acute and chronic pain conditions . It may also cause side effects such as respiratory depression, nausea, and dependence .
Action Environment
The action, efficacy, and stability of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N’-(1-phenylethyl)ethanediamide can be influenced by various environmental factors. These include the presence of other drugs, patient’s health status, genetic factors, and even the gut microbiome . For instance, the presence of other CNS depressants can potentiate the effects of this compound, increasing the risk of respiratory depression .
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15(16-6-3-2-4-7-16)24-22(27)21(26)23-14-19(25)17-9-11-18(12-10-17)20-8-5-13-28-20/h2-13,15,19,25H,14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWXFNGLTDYWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-(1-phenylethyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


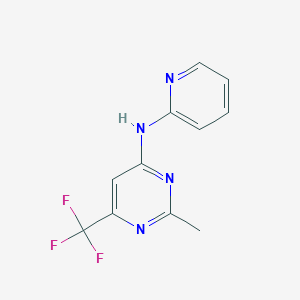
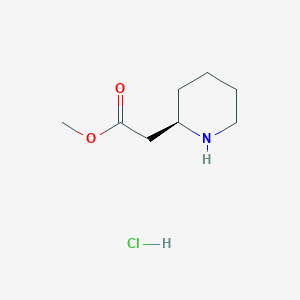
![3-{[7-chloro-3-(morpholinocarbonyl)-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2584724.png)
![N-[(4-methoxyphenyl)methyl]-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2584728.png)
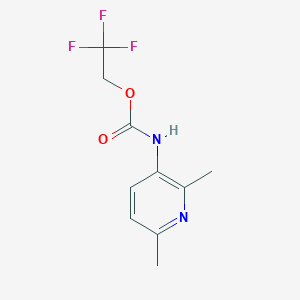
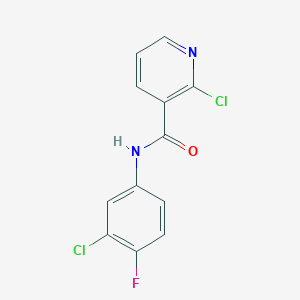
![3-benzyl-6-[(E)-2-(2-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2584732.png)
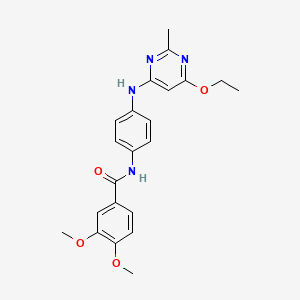
![6-(2-fluorobenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2584736.png)
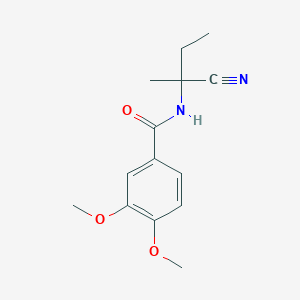
![(E)-N-[2-Fluoro-4-(1H-1,2,4-triazol-5-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2584739.png)

